molecular formula C10H19NO4 B14755977 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B14755977
M. Wt: 217.26 g/mol
InChI Key: XLLQPKYVWMFJAG-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a compound that belongs to the class of amino acids and their derivatives It is characterized by the presence of an amino group, a tert-butoxy group, and a dimethyl-substituted oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method is the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids, which can be used as starting materials in dipeptide synthesis. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often used to enhance amide formation without the addition of a base, resulting in satisfactory yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and coupling strategies. The use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids can facilitate the synthesis process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The amino and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-amino-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,5)6(11)7(12)13/h6H,11H2,1-5H3,(H,12,13)

InChI Key

XLLQPKYVWMFJAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)N

Origin of Product

United States

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